molecular formula C13H20ClN3 B8401011 3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine

3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine

Cat. No.: B8401011
M. Wt: 253.77 g/mol
InChI Key: DUCYBBWAIUSBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine is a chemical compound that features a chloro-substituted phenyl ring and a piperazine moiety with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine typically involves the reaction of 3-chloroaniline with 4-isopropylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions. The reaction conditions may vary, but a common approach involves heating the reaction mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: NaOCH₃ in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylamines with various functional groups.

Scientific Research Applications

3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(4-methyl-piperazin-1-yl)-phenylamine
  • 3-Chloro-4-(4-ethyl-piperazin-1-yl)-phenylamine
  • 3-Chloro-4-(4-propyl-piperazin-1-yl)-phenylamine

Uniqueness

3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C13H20ClN3

Molecular Weight

253.77 g/mol

IUPAC Name

3-chloro-4-(4-propan-2-ylpiperazin-1-yl)aniline

InChI

InChI=1S/C13H20ClN3/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(15)9-12(13)14/h3-4,9-10H,5-8,15H2,1-2H3

InChI Key

DUCYBBWAIUSBIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-chloro-4-nitro-phenyl)-4-isopropyl-piperazine (1.500 g, 5.30 mmol), prepared according to example 5, in MeOH (20 mL) is added zinc dust (1.039 g, 15.90 mmol) followed by ammonium formate (1.002 g, 15.90 mmol). The reaction is stirred at room temperature. Once the reaction is finished, the reaction mixture is filtrated and concentrated. The mixture is taken up in dichloromethane and washed with water. The combined organic layers are dried (MgSO4) and the solvent is removed under reduced pressure to yield the title compound, which is used as such for the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.002 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.039 g
Type
catalyst
Reaction Step Four

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